molecular formula C18H10O5S B11412021 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl furan-2-carboxylate

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl furan-2-carboxylate

Cat. No.: B11412021
M. Wt: 338.3 g/mol
InChI Key: APHSMRAPUNDCSE-UHFFFAOYSA-N
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Description

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl furan-2-carboxylate is a complex organic compound that belongs to the class of benzoxathiol derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl furan-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-mercaptobenzoic acid with phenylacetic acid derivatives under acidic conditions to form the benzoxathiol ring. This intermediate is then reacted with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl furan-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the furan ring can be substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux.

    Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl furan-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl furan-2-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include the inhibition of inflammatory mediators, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl benzoate
  • 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 2-thiophenecarboxylate
  • 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (2-methylphenoxy)acetate

Uniqueness

Compared to similar compounds, 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl furan-2-carboxylate stands out due to its unique furan-2-carboxylate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C18H10O5S

Molecular Weight

338.3 g/mol

IUPAC Name

(2-oxo-7-phenyl-1,3-benzoxathiol-5-yl) furan-2-carboxylate

InChI

InChI=1S/C18H10O5S/c19-17(14-7-4-8-21-14)22-12-9-13(11-5-2-1-3-6-11)16-15(10-12)24-18(20)23-16/h1-10H

InChI Key

APHSMRAPUNDCSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=CO4)SC(=O)O3

Origin of Product

United States

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